rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride
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Overview
Description
rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxyl groups at the 3 and 4 positions, and a carboxylate group at the 2 position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.
Carboxylation: The carboxylate group at the 2 position is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Methylation: The methyl ester is formed by reacting the carboxylate group with methanol in the presence of acid catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, other substituted pyrrolidines.
Scientific Research Applications
rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with methoxy groups instead of hydroxyl groups.
rac-methyl (2R,3S,4R)-3,4-dihydroxyproline hydrochloride: Similar structure but with a proline ring instead of a pyrrolidine ring.
Uniqueness
rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
2740615-95-4 |
---|---|
Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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